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molecular formula C4H7NO2 B119327 4-Hydroxy-2-pyrrolidone CAS No. 25747-41-5

4-Hydroxy-2-pyrrolidone

Cat. No. B119327
M. Wt: 101.1 g/mol
InChI Key: IOGISYQVOGVIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05242914

Procedure details

20-(1) 15.6 g of triphenylphosphine were added to a suspension of 3 g of 4-hydroxy-2-pyrrolidinone in 200 ml of tetrahydrofuran, and then the mixture was stirred at room temperature for 5 minutes, after which it was cooled to -20° C. A solution of 9.3 ml of diethyl azodicarboxylate in 9 ml of tetrahydrofuran was added dropwise, whilst cooling at -12° C. to -20° C., to the previous solution. The mixture was then stirred at 0°-5° C. for 5 minutes, after which it was again cooled to -20° C. 4.2 ml of thioacetic acid were then added dropwise to the mixture, whilst cooling at -18° C. to -20° C. The mixture was then warmed to 0°-5° C. and stirred at that temperature for 2 hours. At the end of this time, the reaction mixture was concentrated by evaporation under reduced pressure. The residue was purified first by column chromatography through silica gel, eluted with a 10:1 by volume mixture of ethyl acetate and methanol, and then by column chromatography through silica gel, eluted with a 2:1 by volume mixture of acetonitrile and benzene, to give 2.45 g of 4-acetylthio-2-pyrrolidinone as colorless crystals.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
9.3 mL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O[CH:21]1[CH2:25][NH:24][C:23](=[O:26])[CH2:22]1.N(C(OCC)=O)=NC(OCC)=O.[C:39]([OH:42])(=[S:41])[CH3:40]>O1CCCC1>[C:39]([S:41][CH:21]1[CH2:25][NH:24][C:23](=[O:26])[CH2:22]1)(=[O:42])[CH3:40]

Inputs

Step One
Name
Quantity
15.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
3 g
Type
reactant
Smiles
OC1CC(NC1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
diethyl azodicarboxylate
Quantity
9.3 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
Quantity
9 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
4.2 mL
Type
reactant
Smiles
C(C)(=S)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after which it was cooled to -20° C
TEMPERATURE
Type
TEMPERATURE
Details
whilst cooling at -12° C. to -20° C., to the previous solution
STIRRING
Type
STIRRING
Details
The mixture was then stirred at 0°-5° C. for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
after which it was again cooled to -20° C
TEMPERATURE
Type
TEMPERATURE
Details
whilst cooling at -18° C. to -20° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then warmed to 0°-5° C.
STIRRING
Type
STIRRING
Details
stirred at that temperature for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
At the end of this time, the reaction mixture was concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified first by column chromatography through silica gel
WASH
Type
WASH
Details
eluted with a 10:1 by volume mixture of ethyl acetate and methanol
WASH
Type
WASH
Details
by column chromatography through silica gel, eluted with a 2:1 by volume mixture of acetonitrile and benzene

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(=O)SC1CC(NC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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